
2,2-Dibromocyclobutanone
Vue d'ensemble
Description
2,2-Dibromocyclobutanone is a useful research compound. Its molecular formula is C4H4Br2O and its molecular weight is 227.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dibromocyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dibromocyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization in Food Analysis
2,2-Dibromocyclobutanone, specifically its derivatives like 2-dodecylcyclobutanone, has been extensively researched for use as a marker in food analysis. Studies have demonstrated the synthesis and characterization of such compounds for identifying irradiated food. For instance, Boyd et al. (1991) focused on synthesizing and characterizing 2-dodecylcyclobutanone to mark irradiated chicken meat, using GC-MS for confirmation (Boyd et al., 1991). Similarly, Tewfik et al. (1999) developed a supercritical fluid extraction method to detect 2-alkylcyclobutanones in gamma-irradiated fish, highlighting the compound's role as a chemical marker for irradiated foods containing lipids (Tewfik et al., 1999).
Novel Synthesis Routes
Research has also delved into novel synthesis routes for geminal dibromocyclobutanes. Nordvik and Brinker (2003) explored synthesizing various 2-substituted cyclobutanone acetals, leading to the formation of geminal dibromocyclobutanes in significant yields (Nordvik & Brinker, 2003).
Applications in Chemical Synthesis
Further applications of 2,2-dibromocyclobutanone derivatives in chemical synthesis have been explored. For instance, Yu et al. (2014) detailed the facile synthesis of 2-methylenecyclobutanones, showcasing their utility as building blocks in synthesis due to their ability to undergo Baeyer–Villiger oxidation (Yu et al., 2014).
Application in Therapeutics
G. Kabalka and Min-Liang Yao (2003) synthesized a boronated aminocyclobutanecarboxylic acid, derived from a cyclobutanone structure, for potential use in neutron capture therapy, highlighting its therapeutic applications (Kabalka & Yao, 2003).
Propriétés
IUPAC Name |
2,2-dibromocyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O/c5-4(6)2-1-3(4)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGKNGUQCUBERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1=O)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromocyclobutanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




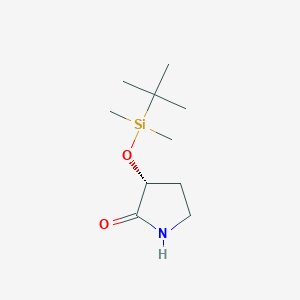
![N-[2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B8250547.png)
![(5S)-5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B8250548.png)
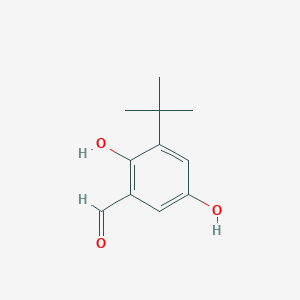


![trans-2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b][1,4]oxazine;hydrochloride](/img/structure/B8250586.png)
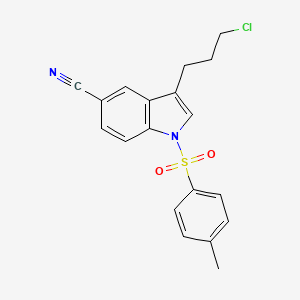
![[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride](/img/structure/B8250604.png)
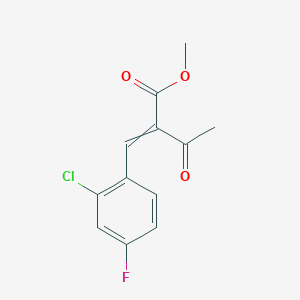
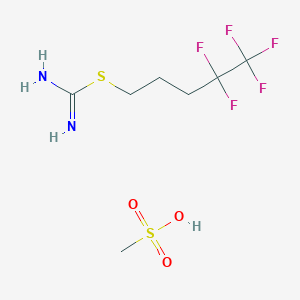
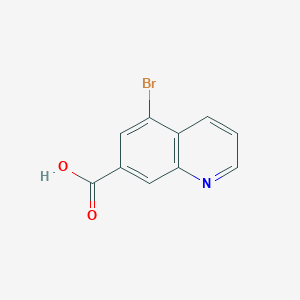
![2-[3,5-Dimethoxy-4-(propan-2-YL)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8250635.png)